molecular formula C15H16N2O3S B352556 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide CAS No. 876900-75-3

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide

Cat. No. B352556
CAS RN: 876900-75-3
M. Wt: 304.4g/mol
InChI Key: OTYPJFUNVDMPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(m-tolyl)acetamide, also known as ADTA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. ADTA is a thiazolidinedione derivative, which is a class of compounds known for their anti-diabetic properties. In

Scientific Research Applications

Hypoglycemic Activity

One study describes the synthesis and evaluation of novel derivatives for their hypoglycemic activity in an animal model. The derivatives showed significant activity, suggesting potential for diabetes treatment research (Nikalje, Choudhari, & Une, 2012).

Antioxidant Properties

Another research effort focused on the synthesis and antioxidant properties of novel compounds containing 1,3,4-thia/oxadiazole moieties. One compound, in particular, demonstrated a high radical scavenging ability, comparable to that of ascorbic acid, indicating strong antioxidant potential (Lelyukh et al., 2021).

Antimicrobial Activity

The antimicrobial properties of 2,4-dioxothiazolidine-5-acetic acid amides and their analogs were explored. Some compounds exhibited maximum anti-staphylococcal activity, offering insights into new antimicrobial agents (Zimenkovskii et al., 2006).

Anti-inflammatory and/or Antioxidant Compounds

Research into N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and derivatives showed that some compounds possess good antioxidant and anti-inflammatory activities. This suggests a potential for the development of treatments targeting inflammation and oxidative stress (Koppireddi et al., 2013).

α-Glucosidase Inhibitory Activity

A study on synthesized compounds evaluated their α-glucosidase inhibitory activity. Some compounds showed very good inhibition, which is relevant for managing diabetes through the modulation of postprandial hyperglycemia (Koppireddi, Avula, Tiwari, Ali, & Yadla, 2014).

properties

IUPAC Name

2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-3-7-17-14(19)12(21-15(17)20)9-13(18)16-11-6-4-5-10(2)8-11/h3-6,8,12H,1,7,9H2,2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYPJFUNVDMPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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